METHYL-3-(4-PYRIDYL)ACRYLATE
Overview
Description
METHYL-3-(4-PYRIDYL)ACRYLATE is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an acrylic acid moiety, which is a three-carbon chain with a double bond and a carboxylic acid group. The methyl ester indicates that the carboxylic acid group has been esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL-3-(4-PYRIDYL)ACRYLATE typically involves the esterification of 4-pyridineacrylic acid with methanol. This can be achieved through a Fischer esterification reaction, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: METHYL-3-(4-PYRIDYL)ACRYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
METHYL-3-(4-PYRIDYL)ACRYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of drugs and other bioactive molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL-3-(4-PYRIDYL)ACRYLATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Pyridinecarboxylic acid: This compound lacks the acrylic acid moiety and has different reactivity and applications.
3-Pyridineacrylic acid, methyl ester: The position of the acrylic acid moiety is different, leading to variations in chemical behavior and biological activity.
4-Pyridinepropionic acid, methyl ester: This compound has a saturated propionic acid moiety instead of the unsaturated acrylic acid moiety.
Uniqueness: METHYL-3-(4-PYRIDYL)ACRYLATE is unique due to the presence of both the pyridine ring and the acrylic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl (E)-3-pyridin-4-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVKAIRVYWBGHI-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274298 | |
Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81124-49-4, 7340-34-3 | |
Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81124-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridineacrylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007340343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridineacrylic acid, methyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2E)-3-(pyridin-4-yl)prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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